3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol
Overview
Description
3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol is an organic compound characterized by the presence of a dioxane ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters can aid in the effective removal of water during the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The dioxane ring and methylphenyl group may contribute to its binding affinity and reactivity with various enzymes and receptors.
Comparison with Similar Compounds
- 3-[2-(1,3-Dioxanyl)]-1-(4-methylphenyl)-1-propanol
- 3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol
Comparison: Compared to its analogs, 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s physical properties, such as melting point and solubility, as well as its interaction with biological targets .
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound features a 1,3-dioxane ring and a 2-methylphenyl group , contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 226.28 g/mol . The presence of the dioxane ring enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.28 g/mol |
Functional Groups | Dioxane, Phenyl |
The biological activity of this compound is attributed to its interaction with various biomolecular targets. The dioxane ring and methylphenyl substituent enhance its binding affinity to enzymes and receptors involved in critical biochemical pathways. Notably, studies suggest that this compound may modulate the activity of certain G-protein coupled receptors (GPCRs) , influencing cellular signaling pathways.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which may contribute to its potential therapeutic effects in oxidative stress-related conditions.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro. Experimental studies reveal that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to the disruption of bacterial cell membranes.
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of this compound:
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH and ABTS assays. Results showed that modifications to the phenyl group significantly enhanced antioxidant activity compared to the parent compound .
- Anti-inflammatory Mechanism Investigation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy Study : A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent .
Comparison with Similar Compounds
To better understand its unique properties, a comparison with similar compounds is useful:
Compound Name | Biological Activity | Unique Features |
---|---|---|
3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol | Moderate antioxidant | Contains a methoxy group at para position |
3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol | Enhanced anti-inflammatory | Different phenolic substitution |
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-methylphenyl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-11-5-2-3-6-12(11)13(15)7-8-14-16-9-4-10-17-14/h2-3,5-6,13-15H,4,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIBHKCLCWOUHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CCC2OCCCO2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264399 | |
Record name | 1,3-Dioxane-2-propanol, α-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443349-01-6 | |
Record name | 1,3-Dioxane-2-propanol, α-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443349-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane-2-propanol, α-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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